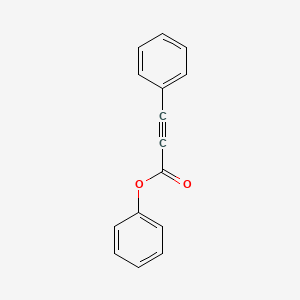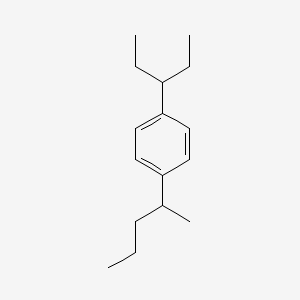
(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound is similar in structure and has comparable applications in medicine and industry.
2,4-Diamino-1,3,5-triazin-6-one:
Uniqueness
(4,6-Diamino-1,3,5-triazin-2-yl)sulfamic acid is unique due to its specific sulfamic acid group, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
101156-04-1 |
|---|---|
Formule moléculaire |
C3H6N6O3S |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
(4,6-diamino-1,3,5-triazin-2-yl)sulfamic acid |
InChI |
InChI=1S/C3H6N6O3S/c4-1-6-2(5)8-3(7-1)9-13(10,11)12/h(H,10,11,12)(H5,4,5,6,7,8,9) |
Clé InChI |
YTZWHDVAGVUVKZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)NS(=O)(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)


![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)

